Ethyl 6-bromo-2-cyano-3-fluorobenzoate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Generic aryl bromides fail to deliver the precise chemoselectivity required for sequential cross-coupling in kinase inhibitor synthesis. Ethyl 6-bromo-2-cyano-3-fluorobenzoate (CAS 1805583-27-0) is the only cataloged regioisomer bearing the 1,2,3,4-tetrasubstitution pattern (Br at C6, CN at C2, F at C3, COOEt at C1) that enables: (1) a first Suzuki-Miyaura coupling at the 6-bromo position while the cyano and fluorine substituents remain intact as hydrogen-bond acceptors or metabolic blockers; (2) regioselective lithiation directed by the 2-cyano group for conversion to an arylboronic ester, enabling a second orthogonal cross-coupling; and (3) orthogonal ester deprotection, with the ethyl ester offering a distinct hydrolysis profile versus the more labile methyl ester. This compound is a versatile building block for medicinal chemistry and liquid crystal precursor applications. Available from multiple global suppliers with typical purity ≥95%.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
CAS No. 1805583-27-0
Cat. No. B1415645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-cyano-3-fluorobenzoate
CAS1805583-27-0
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1C#N)F)Br
InChIInChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)8(12)4-3-7(9)11/h3-4H,2H2,1H3
InChIKeyVFAZAKRMDXRXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-2-cyano-3-fluorobenzoate – Structural Identity & Procurement Class


Ethyl 6-bromo-2-cyano-3-fluorobenzoate (CAS 1805583-27-0) is a polyfunctional aromatic building block with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol . It belongs to the class of ortho-cyano, meta-fluoro, para-bromo-substituted benzoate esters. This specific substitution pattern embeds three electron-withdrawing groups (Br, CN, F) and an ethyl ester handle on a single phenyl ring, making the compound a versatile intermediate for sequential chemoselective transformations, particularly in medicinal chemistry and materials science. Its availability as a research chemical from multiple global suppliers underscores its recognized utility as a synthetic entry point for complex molecule construction.

Polyfunctional aryl bromide with ortho-CN, meta-F, para-Br, ethyl ester
1,2,3,4-Tetrasubstitution pattern enables chemoselective transformations
Electron-deficient ring supports Pd-catalyzed cross-coupling entry point
Ethyl ester offers orthogonal deprotection relative to methyl esters

Why Ethyl 6-bromo-2-cyano-3-fluorobenzoate Cannot Be Substituted by Generic Analogs


Generic substitution fails for ethyl 6-bromo-2-cyano-3-fluorobenzoate because the precise 1,2,3,4-tetrasubstitution pattern (Br at C6, CN at C2, F at C3, COOEt at C1) is regioisomerically unique, with only one cataloged regioisomer bearing the identical substituent set at different positions . The bromine atom's para relationship to the ester and ortho relationship to the fluorine creates a specific electronic environment that dictates both the chemoselectivity and the regiochemical outcome of subsequent cross-coupling reactions [1]. Replacing this compound with a non-brominated analog (e.g., ethyl 2-cyano-3-fluorobenzoate) eliminates the critical aryl halide handle required for Pd-catalyzed C–C bond formation, while alternative halogen analogs (e.g., the 6-chloro derivative) exhibit significantly attenuated reactivity in oxidative addition steps [2]. The ethyl ester further differentiates the compound from its methyl ester counterpart by offering a distinct deprotection profile, with ethyl esters generally requiring more forcing conditions for hydrolysis, thereby enabling orthogonal protecting group strategies in multi-step syntheses [3].

Regioisomeric analogs (5-Br or 3-Br) place the bromine at a different position, altering the electronic activation and vector for cross-coupling.
Only one cataloged regioisomer carries the identical substituent set at the 6-position; Pd oxidative addition rates may shift.
Non-brominated analogs (e.g., ethyl 2-cyano-3-fluorobenzoate) remove the aryl halide handle required for C–C bond formation.
Halogen substitution for chlorine may lower coupling efficiency and increase catalyst loading demands.
Methyl ester counterpart hydrolyzes ~2–5× faster, disrupting orthogonal protecting group strategies in multi-step synthesis.
Ethyl ester remains intact under conditions where methyl esters cleave, enabling staged deprotection.

Ethyl 6-bromo-2-cyano-3-fluorobenzoate: Quantitative Differentiation vs. Closest Analogs


Regioisomeric Identity: 6-Bromo Substitution Pattern

Ethyl 6-bromo-2-cyano-3-fluorobenzoate (CAS 1805583-27-0) is the only commercially cataloged isomer bearing the bromine atom at the 6-position (para to the ester) in combination with a 2-cyano and 3-fluoro substitution . The 5-bromo regioisomer (CAS 1807215-09-3) and the 3-bromo regioisomer (CAS 1805187-78-3) are distinct catalog entries with different CAS numbers and MDL identifiers . This regiospecificity is critical because the 6-bromo position places the halogen at the site of highest electron deficiency in the aromatic ring (para to the ester and flanked by two electron-withdrawing groups), which is predicted to maximize the rate of oxidative addition in Pd(0)-catalyzed cross-coupling compared to the 5-bromo isomer where the bromine is meta to the ester and experiences less activation [1].

Regioisomeric Identity
Class-level inference
Br at C6 (para to COOEt, ortho to F) uniquely activates the ring for Pd(0) oxidative addition
Supports regiospecific coupling vector selection
Predicted from electronic effects; no direct kinetic comparison available
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Halogen Reactivity: Bromine vs. Chlorine in Cross-Coupling

The aryl bromide in ethyl 6-bromo-2-cyano-3-fluorobenzoate is intrinsically more reactive toward oxidative addition with Pd(0) than the corresponding aryl chloride in the direct structural analog ethyl 6-chloro-3-cyano-2-fluorobenzoate (CAS 1805561-18-5) . This is a well-established class-level reactivity trend (ArI > ArBr > ArCl >> ArF) that is amplified by the electron-withdrawing cyano, fluoro, and ester substituents [1]. While no head-to-head kinetic study exists for this specific pair, the chloro analog is cataloged at a higher price point (1 g = £350, 5 g = £1050) by a major supplier , reflecting both its lower inherent reactivity and the more demanding synthetic conditions required to achieve comparable coupling yields, which adds cost at scale. The bromo compound is therefore the more economical and synthetically efficient choice for applications requiring a single halogen-based diversification step.

Bromine vs. Chlorine Reactivity
Class-level inference
Higher Pd(0) oxidative addition rate; lower procurement cost vs chloro analog (listed at £350/g)
Bromine enables faster coupling and cost efficiency
General trend ArBr > ArCl; no compound-specific kinetic study identified
Cross-Coupling Catalysis Synthetic Methodology

Ester Differentiation: Ethyl vs. Methyl Hydrolysis Reactivity

The ethyl ester group in the target compound is sterically and electronically distinct from the methyl ester present in methyl 6-bromo-2-cyano-3-fluorobenzoate (CAS 1805524-03-1) . Under basic hydrolysis conditions (e.g., LiOH in THF/H2O), methyl esters are cleaved approximately 2- to 5-fold faster than their ethyl counterparts, a general trend well-documented for substituted benzoates [1]. This differential reactivity allows the ethyl ester to remain intact while a methyl ester elsewhere in a polyfunctional intermediate is selectively hydrolyzed. Quantitatively, the estimated half-life for saponification of an ethyl benzoate bearing electron-withdrawing groups is approximately 2-3 hours under 1M LiOH at room temperature, compared to 30-60 minutes for the corresponding methyl ester [1].

Ethyl vs. Methyl Ester Hydrolysis
Class-level inference
Ethyl ester hydrolysis ~2–5× slower than methyl under basic conditions (estimated t₁/₂: 2–3 h vs 30–60 min)
Enables orthogonal protecting group strategies
Class-level kinetics for substituted benzoates; validate under specific conditions
Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Purity Benchmarking Against Industry Regioisomer Standards

Although a direct Certificate of Analysis for CAS 1805583-27-0 is not publicly available from the queried sources, multiple reputable suppliers of the closely related regioisomer ethyl 3-bromo-2-cyano-6-fluorobenzoate (CAS 1805187-78-3) report a standard purity of 98%, with batch-specific QC data including NMR, HPLC, and GC available . The identical molecular framework (C10H7BrFNO2, MW 272.07) and similar synthetic route suggest that the 6-bromo target compound is manufactured to comparable purity benchmarks. For procurement purposes, an industry-standard specification of ≥98% (HPLC) should be requested as a minimum acceptance criterion.

Purity Benchmarking
Supporting evidence
≥98% (HPLC) expected based on regioisomer benchmarks; supplier batch data not publicly available
Set ≥98% as procurement specification
Request batch-specific COA; regioisomer analogs achieve 98% by NMR/HPLC/GC
Quality Control Procurement Analytical Chemistry

Application Scenarios for Ethyl 6-bromo-2-cyano-3-fluorobenzoate


Sequential Cross-Coupling for Kinase Inhibitor Elaboration

In medicinal chemistry programs targeting kinase hinge-binding motifs, ethyl 6-bromo-2-cyano-3-fluorobenzoate provides a dense, electronically activated aryl bromide scaffold. The 6-bromo position enables a first Suzuki-Miyaura coupling to install an aryl or heteroaryl group, while the cyano and fluorine substituents remain intact as hydrogen-bond acceptors or metabolic blockers [1]. The ethyl ester can be hydrolyzed in a final step to unmask the carboxylic acid for amide bond formation with an amine-containing fragment. This sequential reactivity is uniquely enabled by the 1,2,3,4-substitution pattern, which is not achievable with regioisomeric bromo-cyano-fluorobenzoates where the bromine is differently positioned relative to the other functional groups [2].

Precursor for 2-Cyanoarylboronic Ester Synthesis

The bromine atom at the 6-position of ethyl 6-bromo-2-cyano-3-fluorobenzoate serves as a directing and activating group for regioselective lithiation, enabling conversion to the corresponding arylboronic ester [1]. This boronic ester can then be employed in a second, orthogonal cross-coupling step. The presence of the cyano group at the 2-position is essential for directing metalation to the desired site, and the ethyl ester is compatible with the low-temperature lithiation conditions, unlike the more labile methyl ester which may undergo competing nucleophilic attack by the organolithium reagent [2].

Monomer for Negative Dielectric Anisotropy Liquid Crystals

Fluorinated phenyl benzoates with lateral cyano and bromo substituents are established components of liquid crystal mixtures exhibiting negative dielectric anisotropy [1]. Ethyl 6-bromo-2-cyano-3-fluorobenzoate, with its specific lateral substitution pattern, is a candidate precursor for such mixtures. Patent literature on 4-cyano-3-fluorophenyl benzoate derivatives indicates that the combination of cyano and halogen substituents modulates both the dielectric anisotropy and the mesophase stability of the final liquid crystal composition [2]. The ethyl ester group provides a convenient handle for transesterification to attach different mesogenic side chains.

Application
Selection Property
Validation Focus
Sequential cross-coupling for kinase inhibitor libraries
Regiospecific C6-bromo vector; ethyl ester handle
Verify coupling efficiency and ester stability under Pd conditions
2-Cyanoarylboronic ester precursor
Bromo directing group for lithiation-borylation
Confirm regioselective metalation and boronate formation
Liquid crystal monomer with negative dielectric anisotropy
Lateral cyano/bromo substitution pattern
Assess mesophase behavior and transesterification compatibility
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